N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by the presence of a quinoxaline core, substituted with a 3,5-dimethylphenylamino group and a benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-16(2)14-17(13-15)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJURSMDCZMNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions to form the quinoxaline core . This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonamide group . The final step involves the reaction of the quinoxaline sulfonyl chloride with 3,5-dimethylaniline under solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include the use of recyclable catalysts and solvent-free conditions to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its antimicrobial and antiproliferative effects . The compound’s quinoxaline core is crucial for its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
